molecular formula C17H16N6O3 B2624676 N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine CAS No. 714284-77-2

N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

Cat. No.: B2624676
CAS No.: 714284-77-2
M. Wt: 352.354
InChI Key: HOXLPRROPNGWJB-UHFFFAOYSA-N
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Description

N2-(4-Methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a nitro group at position 5 and substituted aromatic amines at positions 2 (4-methoxyphenyl) and 4 (phenyl). Its molecular formula is C17H16N6O3, with a molar mass of 352.35 g/mol.

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-26-13-9-7-12(8-10-13)20-17-21-15(18)14(23(24)25)16(22-17)19-11-5-3-2-4-6-11/h2-10H,1H3,(H4,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXLPRROPNGWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a nitro-substituted pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include sodium dithionite for reduction, potassium carbonate for base-catalyzed reactions, and various solvents like DMF and ethanol. Reaction conditions typically involve moderate to high temperatures and controlled pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with structurally similar pyrimidine derivatives, highlighting substituent variations and their implications:

Compound Name N2 Substituent N4 Substituent Position 5 Group Molecular Formula Molar Mass (g/mol) Key Features
N2-(4-Methoxyphenyl)-5-Nitro-N4-Phenylpyrimidine-2,4,6-Triamine 4-Methoxyphenyl Phenyl Nitro (NO₂) C17H16N6O3 352.35 Balanced solubility/reactivity; potential DNA interaction
N4-(3-Chlorophenyl)-N2-Methyl-5-Nitropyrimidine-2,4,6-Triamine [] Methyl 3-Chlorophenyl Nitro (NO₂) C11H11ClN6O2 294.70 Smaller size; chloro substituent increases lipophilicity/toxicity risks
N4-(4-Fluorophenyl)-N2-(3-Methoxyphenyl)-5-Nitropyrimidine-2,4,6-Triamine [] 3-Methoxyphenyl 4-Fluorophenyl Nitro (NO₂) C17H15FN6O3 370.34 Fluorine enhances metabolic stability; meta-methoxy may reduce solubility
N2-(3-Fluorophenyl)-N4-(4-Methoxyphenyl)-5-Nitro-Pyrimidine-2,4,6-Triamine [] 3-Fluorophenyl 4-Methoxyphenyl Nitro (NO₂) C17H15FN6O3 370.34 Fluorine at N2 improves target binding; para-methoxy aids solubility
N4-(2,5-Dimethoxyphenyl)-N2-(4-Methoxyphenyl)-5-Nitropyrimidine-2,4,6-Triamine [] 4-Methoxyphenyl 2,5-Dimethoxyphenyl Nitro (NO₂) C19H20N6O5 412.40 Increased methoxy groups enhance solubility but may hinder membrane penetration
N4-Methyl-N4-(4-Methylphenyl)-5-Nitroso-Pyrimidine-2,4,6-Triamine [] Methyl 4-Methylphenyl Nitroso (NO) C12H14N6O 282.28 Nitroso group offers redox activity; reduced steric bulk

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (NO₂, F, Cl): The nitro group (NO₂) increases electrophilicity, facilitating interactions with biological nucleophiles (e.g., DNA). Fluorine and chlorine substituents enhance metabolic stability and lipophilicity but may elevate toxicity risks (e.g., ’s chloro derivative) .
  • Electron-Donating Groups (OCH₃):
    Methoxy groups improve aqueous solubility but may reduce membrane permeability. Para-substitution (e.g., 4-methoxyphenyl) optimizes solubility without steric hindrance, while dimethoxy derivatives () further enhance polarity .
  • Nitroso vs. Nitro: Nitroso (NO) derivatives () exhibit distinct reactivity, acting as nitric oxide (NO) donors under physiological conditions, which may confer vasodilatory or cytotoxic effects .

Biological Activity

N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

This compound features a complex structure with multiple functional groups that influence its reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including the condensation of 4-methoxyaniline with nitro-substituted pyrimidine derivatives under basic conditions using solvents like dimethylformamide (DMF) at elevated temperatures.

Biological Activity Overview

The compound's biological activity has been primarily studied in the context of its antimicrobial and anticancer properties. Its unique combination of functional groups allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The mechanism of action involves binding to specific enzymes or receptors, leading to altered cellular activities. For example, it may inhibit enzymes involved in cell proliferation, suggesting potential in cancer therapy.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against drug-sensitive strains of Mycobacterium tuberculosis, while showing limited activity against other Gram-positive and Gram-negative pathogens .

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Notably, it has shown effectiveness against MCF-7 (breast cancer) and KB-3-1 (oral cancer) cell lines . The compound's ability to inhibit specific signaling pathways involved in cancer progression underscores its potential as an anticancer agent.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological Activity
2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamineStructureAntimicrobial
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylanilineStructureAnticancer

The comparison highlights that while similar compounds may share structural features, their biological activities can differ significantly based on the substituents present.

Case Studies

  • Antimycobacterial Screening : A study focused on the synthesis and testing of various pyrimidine derivatives demonstrated that this compound exhibited moderate potency against Mycobacterium tuberculosis, indicating its potential as a lead compound for further development in tuberculosis treatment .
  • Cancer Cell Line Evaluation : In a series of experiments evaluating the cytotoxic effects on different cancer cell lines (MCF-7 and L929), the compound showed promising results in inhibiting cell growth and inducing apoptosis at specific concentrations .

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